2-Chlorotoluene
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Chlorotoluene are enzymes such as toluene dioxygenase of P. putida F1 and chlorobenzene dioxygenase from Burkholderia, strain PS12 . These enzymes catalyze the oxidation of this compound, facilitating its metabolism .
Mode of Action
This compound interacts with its target enzymes, leading to its oxidation . This interaction results in the formation of 4-chloro-3-methylcatechol, which is identified as the central intermediate in the degradation pathway of this compound .
Biochemical Pathways
The biochemical pathway of this compound involves its complete mineralization by certain strains like Rhodococcus . The compound is transformed into 4-chloro-3-methylcatechol, which is further degraded by enzymes of the meta cleavage pathway .
Pharmacokinetics
It is known that the compound has a density higher than water and is poorly soluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these physical characteristics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its metabolism into 4-chloro-3-methylcatechol . This metabolite is further degraded, indicating that the compound can be completely mineralized . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and can give off irritating or toxic fumes in a fire . Above 43°C, explosive vapor/air mixtures may be formed . Therefore, it is crucial to use a closed system, ventilation, and explosion-proof electrical equipment when handling this compound . Furthermore, it is harmful to aquatic organisms and may be hazardous to the environment .
Biochemical Analysis
Biochemical Properties
2-Chlorotoluene interacts with various enzymes and proteins. It serves as an important intermediate in several chemical reactions . It can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds . Furthermore, this compound serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions .
Cellular Effects
In terms of health hazards, inhalation of this compound vapors can lead to respiratory irritation, and prolonged or repeated exposure to the vapors can result in systemic toxic effects
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various substances. It can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It should be noted that it reacts violently with dimethyl sulfoxide .
Temporal Effects in Laboratory Settings
It is known that this compound is a flammable liquid and presents hazards including toxicity, respiratory tract irritation, and eye and skin irritation .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it can be oxidized with permanganate to produce o-chlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorotoluene can be synthesized through the diazotization of 2-toluidine followed by treatment with cuprous chloride . Another method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride .
Industrial Production Methods: Industrially, this compound is produced by the direct reaction of toluene with chlorine. The process involves the use of a catalyst and controlled reaction conditions to ensure high yield and selectivity . The more valuable 4-chlorotoluene is separated from this compound by distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized with permanganate to produce o-chlorobenzoic acid.
Substitution: It can participate in nucleophilic aromatic substitution reactions, such as the Buchwald-Hartwig amination to synthesize arylamines.
Coupling Reactions: It serves as a precursor in palladium-catalyzed Negishi cross-coupling reactions to form complex organic molecules with aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Strong bases and nucleophiles, such as sodium amide (NaNH2) and amines.
Coupling Reactions: Palladium catalysts and organozinc reagents.
Major Products Formed:
Oxidation: o-Chlorobenzoic acid.
Substitution: Arylamines.
Coupling Reactions: Aryl coupling products.
Scientific Research Applications
2-Chlorotoluene has various applications in scientific research:
Comparison with Similar Compounds
- 3-Chlorotoluene (1-chloro-3-methylbenzene)
- 4-Chlorotoluene (1-chloro-4-methylbenzene)
- 2,4-Dichlorotoluene
- 2,6-Dichlorotoluene
Comparison: 2-Chlorotoluene is unique due to its specific position of the chlorine atom on the benzene ring, which influences its reactivity and applications. For instance, 4-chlorotoluene has a higher melting point due to a more tightly packed crystal structure . The different isomers have similar boiling points but vary in their chemical behavior and industrial uses.
Properties
IUPAC Name |
1-chloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl, Array | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023977 | |
Record name | 2-Chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-chlorotoluene is a colorless liquid with an aromatic odor. Denser than water and poorly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1-chloro-2-methyl- | |
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Record name | o-Chlorotoluene | |
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Record name | 2-CHLOROTOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
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Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
318.15 °F at 760 mmHg (NTP, 1992), 158.97 °C, 159.2 °C, 318.2 °F, 320 °F | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
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Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
126 °F (NTP, 1992), 126 °F, 43 °C c.c., 96 °F | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Chlorotoluene | |
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Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.009 % at 77 °F (NIOSH, 2023), FREELY SOL IN CHLOROFORM, Miscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water., Solubility less than 10% in acetone, benzene, ether, alcohol, Solubility in water = 374 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.47, (77 °F): 0.009% | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0825 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0826 @ 20 °C/4 °C, Relative density (water = 1): 1.08, 1.08 | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.4 | |
Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 109.8 °F (NTP, 1992), 3.43 [mmHg], 3.43 mm Hg at 25 °C, determined from experimentally-derived coefficients, Vapor pressure, kPa at 20 °C: 0.35, 4 mmHg at 77 °F, (77 °F): 4 mmHg | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Chlorotoluene | |
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URL | https://haz-map.com/Agents/364 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
A typical analysis for 2-chlorotoluene gives >99% 2-chlorotoluene, <0.1% toluene, <0.9% 4-chlorotoluene, <0.01% 3-chlorotoluene. | |
Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid. | |
CAS No. |
95-49-8 | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
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Record name | 2-Chlorotoluene | |
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Record name | 2-Chlorotoluene | |
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Record name | 2-Chlorotoluene | |
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Record name | Benzene, 1-chloro-2-methyl- | |
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Record name | 2-Chlorotoluene | |
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Record name | 2-chlorotoluene | |
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Record name | O-CHLOROTOLUENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7D0YDV9H | |
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Record name | 2-CHLOROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
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Record name | 2-CHLOROTOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
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Record name | O-CHLOROTOLUENE | |
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Record name | Toluene, o-chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XS895440.html | |
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Melting Point |
-31.2 °F (NTP, 1992), -35.59 °C, -35.1 °C, -31.2 °F, -31 °F | |
Record name | O-CHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12136 | |
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Record name | 2-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |
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Record name | 2-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/754 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chlorotoluene?
A1: The molecular formula of this compound is C7H7Cl, and its molecular weight is 126.585 g/mol.
Q2: How can spectroscopic data be used to identify this compound?
A2: this compound can be characterized using techniques like FTIR and FT-Raman spectroscopy. These techniques reveal characteristic vibrational frequencies associated with specific bonds and functional groups within the molecule. []
Q3: What is a primary industrial application of this compound?
A3: this compound is a key starting material in the synthesis of 2-chlorobenzoic acid, an important intermediate in the production of the non-steroidal anti-inflammatory drug diclofenac sodium. []
Q4: How does the position of the chlorine atom affect the reactivity of chlorotoluenes in biodegradation?
A4: Research suggests that the position of the chlorine atom significantly impacts the biodegradability of chlorotoluenes. Bacteria exposed to this compound and 4-chlorotoluene exhibited increased hydrophobicity and decreased inner membrane permeability compared to those exposed to 3-chlorotoluene, indicating potentially slower degradation rates for the ortho- and para- isomers. []
Q5: Can this compound undergo ammoxidation? What is the product?
A5: Yes, this compound can be converted to 2-chlorobenzonitrile via ammoxidation. This reaction typically employs a vanadium oxide catalyst supported on alumina (V2O5/Al2O3). []
Q6: Describe a synthetic route to produce 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene.
A6: 4-Bromo-2-chlorotoluene can be synthesized from 4-bromo-2-nitrotoluene in a multi-step process. First, the nitro group is reduced to an amine, yielding 4-bromo-2-methylaniline. This compound then undergoes diazotization followed by a Sandmeyer reaction with cuprous chloride to produce the final product, 4-bromo-2-chlorotoluene. []
Q7: What role does this compound play in the synthesis of benzothiazolyl 4-cyanopyrazoles?
A7: this compound acts as a solvent in the synthesis of benzothiazolyl 4-cyanopyrazoles. Specifically, it is used in the preparation of the Vilsmeier-Haack reagent (from phthaloyl dichloride and dimethylformamide) which is crucial for the transformation of hydrazones to 4-formylpyrazoles, intermediates in the synthesis. []
Q8: Can this compound be used in cross-coupling reactions?
A8: Yes, recent research demonstrates that this compound can participate in palladium-catalyzed cross-coupling reactions, specifically in a sterically hindered Suzuki-Miyaura cross-coupling. This reaction utilizes a novel indole-amide-based phosphine ligand and enables the synthesis of tri-ortho-substituted biaryls. []
Q9: Describe the role of cation-π interactions in the benzylic arylation of this compound.
A9: Cation-π interactions are critical for the direct arylation of this compound with aryl bromides to produce diarylmethanes. The interaction between a potassium cation (K+) and the π system of the this compound facilitates deprotonation, allowing for subsequent cross-coupling. []
Q10: How does this compound behave in supercritical water?
A10: Studies show that supercritical water facilitates the removal of the chlorine atom from this compound. This process is significantly faster compared to dry pyrolysis and leads to the formation of metal chlorides through reactions with the reactor walls. []
Q11: What are the potential concerns associated with the release of this compound into the environment?
A11: As a halogenated aromatic hydrocarbon, this compound raises environmental concerns due to its toxicity and potential for bioaccumulation. Its presence in water sources can be harmful to aquatic life, and its release into the atmosphere contributes to air pollution. []
Q12: What analytical techniques are used to determine the presence and quantity of this compound in environmental samples?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in environmental matrices like water and air. Headspace GC-MS, where the volatile compounds in the headspace above a sample are analyzed, is particularly suitable for this compound analysis. []
Q13: How is high-performance liquid chromatography (HPLC) employed in the analysis of this compound?
A13: HPLC can be utilized to monitor the purity of this compound and to identify impurities. For example, benzaldehyde, toluene, alpha, alpha-dichlorotoluene, and this compound can be separated and quantified using HPLC with a diode-array detector. This method is particularly valuable in the quality control of this compound used in the synthesis of quaternary ammonium compounds like benzalkonium chloride. []
Q14: Is there research on the use of this compound in high-temperature liquid chromatography (HT-HPLC)?
A14: Yes, this compound has shown promise as a desorption-promoting solvent in HT-HPLC, specifically for separating polypropylene based on tacticity. It improves the selectivity of separating atactic polypropylene from the syndiotactic variant. []
Q15: What is the role of computational chemistry in understanding the behavior of this compound?
A15: Computational studies, such as Density Functional Theory (DFT) calculations, provide insights into the molecular properties of this compound. These methods can predict vibrational frequencies for comparison with experimental spectroscopic data, calculate electronic properties like HOMO-LUMO energies, and assist in understanding reaction mechanisms. []
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